米诺地酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

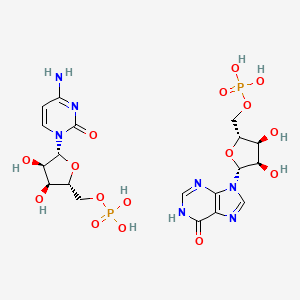

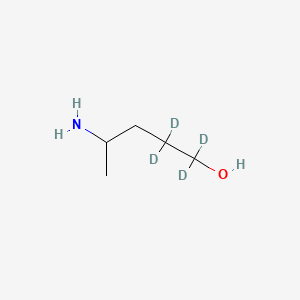

Minodronic Acid-d4 is a deuterium-labeled form of Minodronic Acid . It’s a third-generation bisphosphonate that directly and indirectly prevents proliferation, induces apoptosis, and inhibits metastasis of various types of cancer cells .

Molecular Structure Analysis

The molecular formula of Minodronic Acid-d4 is C9H12N2O7P2 . Its average mass is 322.148 Da and its monoisotopic mass is 322.011963 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Minodronic Acid-d4 include a density of 1.973 g/cm3 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

Treatment of Osteoporosis

Minodronic Acid-d4, also known as Minodronic acid hydrate, is a bisphosphonate that was first developed and approved for the treatment of osteoporosis in Japan . It is highly effective in inhibiting bone resorption, being 1000 times more effective than etidronic acid and 10–100 times more effective than alendronic acid . Clinical trials have shown significant increases in lumbar-spine and hip-joint bone density 1–2 years after administration .

Prevention of Fractures

Minodronic Acid-d4 has been proven effective in preventing fractures. Studies have shown a decrease in the incidence rate of new vertebral and nonvertebral fractures after its administration .

Improvement of Bone Density

Minodronic Acid-d4 is known to improve bone density. It has been observed to significantly increase bone density in the lumbar spine and hip joint 1-2 years after administration .

Regulation of Bone Metabolism

Minodronic Acid-d4 has been found to decrease all markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin .

Quality Control in Drug Manufacturing

In the process of starting materials research and preparation, the key intermediate impurities and degradation impurities of Minodronic Acid-d4 have a great impact on the quality control of the drug .

Identification and Characterization of Impurities

Minodronic Acid-d4 is used in the identification and characterization of impurities in drug manufacturing. A high-performance liquid chromatography (HPLC) method has been developed and validated for the quantitative determination of Minodronic Acid-d4 and its related impurities .

作用机制

Target of Action

Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, Minodronic Acid-d4 also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .

Mode of Action

Minodronic Acid-d4 inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, Minodronic Acid-d4 may contribute to the analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by Minodronic Acid-d4 is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, Minodronic Acid-d4 disrupts the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that bisphosphonates, the class of drugs to which minodronic acid-d4 belongs, are taken into the bone where they bind to hydroxyapatite

Result of Action

The primary result of Minodronic Acid-d4’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, Minodronic Acid-d4’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .

Action Environment

The action of Minodronic Acid-d4 is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .

安全和危害

Minodronic Acid-d4 is toxic and can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers One relevant paper titled “A review of minodronic acid hydrate for the treatment of osteoporosis” discusses that Minodronic Acid hydrate is a bisphosphonate used to treat osteoporosis and it inhibits recombinant human FPP synthase activity with similar potency as zoledronic acid .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Minodronic Acid-d4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated formaldehyde (CD2O)", "Deuterated ethylamine (C2D5NH2)", "Deuterated phosphorous acid (H3PO3-d4)", "Deuterated sulfuric acid (H2SO4-d2)", "Deuterated hydrochloric acid (HCl-d)", "Deuterated sodium hydroxide (NaOD)" ], "Reaction": [ "Step 1: Condensation of deuterated formaldehyde and deuterated ethylamine to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine", "Step 2: Reduction of the above intermediate with deuterated phosphorous acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-oxide", "Step 3: Treatment of the above intermediate with deuterated sulfuric acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonic acid", "Step 4: Conversion of the above intermediate to N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonamide by reaction with deuterated hydrochloric acid and deuterated sodium hydroxide", "Step 5: Final deuterium exchange reaction to obtain Minodronic Acid-d4" ] } | |

CAS 编号 |

1807367-80-1 |

产品名称 |

Minodronic Acid-d4 |

分子式 |

C₉H₈D₄N₂O₇P₂ |

分子量 |

326.17 |

同义词 |

(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)